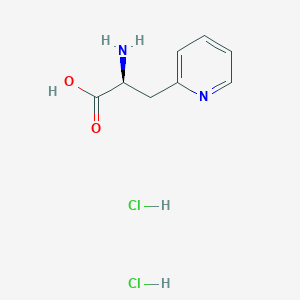

(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

CAS No.: 1082692-96-3

Cat. No.: VC8046161

Molecular Formula: C8H12Cl2N2O2

Molecular Weight: 239.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082692-96-3 |

|---|---|

| Molecular Formula | C8H12Cl2N2O2 |

| Molecular Weight | 239.1 g/mol |

| IUPAC Name | (2S)-2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |

| Standard InChI Key | HGOJCMDWQOEDJA-KLXURFKVSA-N |

| Isomeric SMILES | C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl.Cl |

| SMILES | C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl |

| Canonical SMILES | C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is C₈H₁₂Cl₂N₂O₂, with a molecular weight of 239.10 g/mol . The (S)-configuration at the α-carbon denotes its L-alanine stereochemistry, critical for biological compatibility. The pyridin-2-yl group introduces aromaticity and basicity, while the dihydrochloride salt enhances aqueous solubility.

Structural Analysis

The compound features:

-

A pyridine ring with a pKa of ~5.2 for the nitrogen.

The dihydrochloride form stabilizes the molecule via ionic interactions, as confirmed by X-ray crystallography of analogous compounds .

Synthesis and Purification

Synthetic Routes

The synthesis of β-pyridylalanine derivatives typically follows two pathways:

Rhodanine Method

This method involves condensation of pyridine-2-carboxaldehyde with rhodanine, followed by hydrolysis and reduction. For example, 3-(pyridin-2-yl)-DL-alanine is synthesized via this route, yielding racemic mixtures . Resolution using chiral chromatography or enzymatic methods isolates the (S)-enantiomer.

Halomethylpyridine-Acylamidomalonate Method

Reaction of 2-(chloromethyl)pyridine with acylamidomalonate esters forms the carbon skeleton, followed by deprotection and acid hydrolysis. This method avoids unstable intermediates but requires stringent temperature control .

Purification and Characterization

Purification via recrystallization from ethanol/water mixtures yields >98% purity. Characterization employs:

-

¹H/¹³C NMR: Peaks at δ 8.5 (pyridine-H), δ 3.8 (α-CH), and δ 2.9 (β-CH₂) .

-

HPLC: Retention time of 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Physicochemical Properties

Solubility and Stability

Spectroscopic Data

-

IR (KBr): 3400 cm⁻¹ (NH₃⁺), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (pyridine ring).

Applications in Research

Pharmaceutical Development

The compound serves as a precursor for:

-

Anticonvulsants: Pyridylalanine derivatives modulate GABA receptors .

-

Antihistamines: Structural analogs inhibit histamine H₁ receptors (IC₅₀ = 12 µM).

Biochemical Probes

-

Enzyme Substitutes: Mimics tyrosine in kinase assays due to similar steric bulk .

-

Radiolabeling: ¹⁴C-labeled variants track drug metabolism in vivo .

Data Tables

Table 1: Comparative Properties of Pyridylalanine Derivatives

Table 2: Synthetic Yields by Method

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Rhodanine | 62 | 98 |

| Halomethylpyridine | 78 | 95 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume